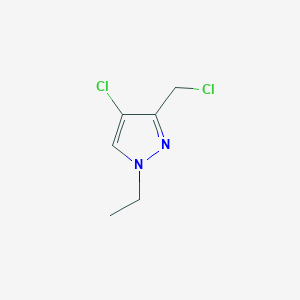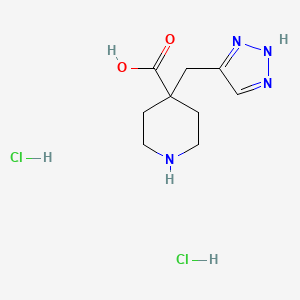![molecular formula C16H15Cl2N3O2S B2518469 1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea CAS No. 1023497-28-0](/img/structure/B2518469.png)
1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea" is a thiourea derivative, which is a class of compounds known for their versatility in various chemical applications. Thiourea derivatives are often used as intermediates in organic synthesis, as well as in the formation of complexes with metals. They have also been studied for their potential biological activities, such as anti-inflammatory and analgesic properties .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate in situ, followed by treatment with sulfanilamide . Similarly, the synthesis of 1-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiourea was carried out through the condensation of 2-amino pyrimidin with p-chlorophenyl isothiocyanate . These methods demonstrate the general approach to synthesizing thiourea derivatives, which may be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often confirmed using spectroscopic methods and single-crystal X-ray diffraction data. For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was determined to crystallize in the monoclinic space group with specific unit cell dimensions, and the presence of strong intramolecular hydrogen bonds was noted . These structural analyses are crucial for understanding the chemical behavior and potential applications of the compounds.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions, forming complexes with metals or undergoing transformations to yield pharmacologically active structures. For example, the new 1-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiourea was used to prepare complexes with Co(II), Ni(II), and Cu(II), which were characterized by spectroscopic methods and magnetic measurements . Additionally, the synthesis of acetamides and arylureas from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles demonstrates the reactivity of thiourea derivatives in forming new compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and conductance, are characterized using various analytical techniques. For example, the solubility of amino acid derivatives in CDCl3 and their interaction with chiral auxiliaries were studied using NMR spectroscopy to achieve enantiodiscrimination . The melting points and conductance of thiourea complexes provide insights into their stability and potential applications in materials science .
Applications De Recherche Scientifique
Environmental Science and Agriculture
Herbicide Efficacy and Environmental Impact : Research on 2,4-D, a chlorophenoxy herbicide, sheds light on its widespread use in agriculture for pest control and its direct and indirect pathways into natural environments. Studies emphasize the importance of understanding the toxicological impact of such compounds on non-target species, particularly aquatic organisms, and highlight the need for future research focusing on molecular biology, human exposure assessments, and pesticide degradation (Zuanazzi, Ghisi, & Oliveira, 2020) Analysis of global trends and gaps for studies about 2,4-D herbicide toxicity: A scientometric review.
Wastewater Treatment from Pesticide Production : The pesticide industry's wastewater, which may contain compounds like 2,4-D, presents challenges due to its high toxicity. Biological processes and granular activated carbon are identified as effective treatments for reducing these contaminants, emphasizing the need for experimental evaluation to design efficient treatment systems (Goodwin, Carra, Campo, & Soares, 2018) Treatment options for reclaiming wastewater produced by the pesticide industry.
Chemistry and Biochemistry
- Chemical and Coordination Properties : Thiourea derivatives have seen extensive applications as ligands in coordination chemistry, influencing intra- and intermolecular hydrogen bonding and coordination properties. The versatility of these compounds, including potential biological applications, underscores the interdisciplinary approach combining structural properties with biological functions (Saeed, Flörke, & Erben, 2014) A review on the chemistry, coordination, structure and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas.
Toxicology
- Toxicity and Environmental Fate : The environmental and toxicological impacts of chlorophenoxy herbicides like 2,4-D are well-documented. These studies highlight the compound's presence in various environmental compartments and its effects on non-target organisms. The research calls for a deeper exploration of its fate, bioaccumulation, and the impact of continuous low-level exposure to better inform regulatory policies and protect public health (Islam et al., 2017) Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems.
Propriétés
IUPAC Name |
1-[[2-(2,3-dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-10-5-7-11(8-6-10)19-16(24)21-20-14(22)9-23-13-4-2-3-12(17)15(13)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRXSEBRSXKUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)








![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)